

BP Fluor 430 NHS Ester: An In-depth Technical Guide

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Compound of Interest

Compound Name: *BP Fluor 430 NHS ester*

Cat. No.: *B15556924*

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Introduction

BP Fluor 430 NHS ester is a water-soluble, amine-reactive fluorescent dye commonly utilized for the covalent labeling of proteins, antibodies, and other biomolecules containing primary amines.^{[1][2]} Its bright green fluorescence, high water solubility, and pH insensitivity between pH 4 and 10 make it a versatile tool in various life science applications, including flow cytometry and super-resolution microscopy.^{[2][3]} This guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of **BP Fluor 430 NHS ester**.

Core Properties and Specifications

BP Fluor 430 NHS ester is characterized by its specific chemical and spectral properties that are essential for its function as a fluorescent label. The N-hydroxysuccinimide (NHS) ester moiety facilitates a stable amide bond formation with primary amines, such as the ϵ -amino group of lysine residues in proteins.^[1]

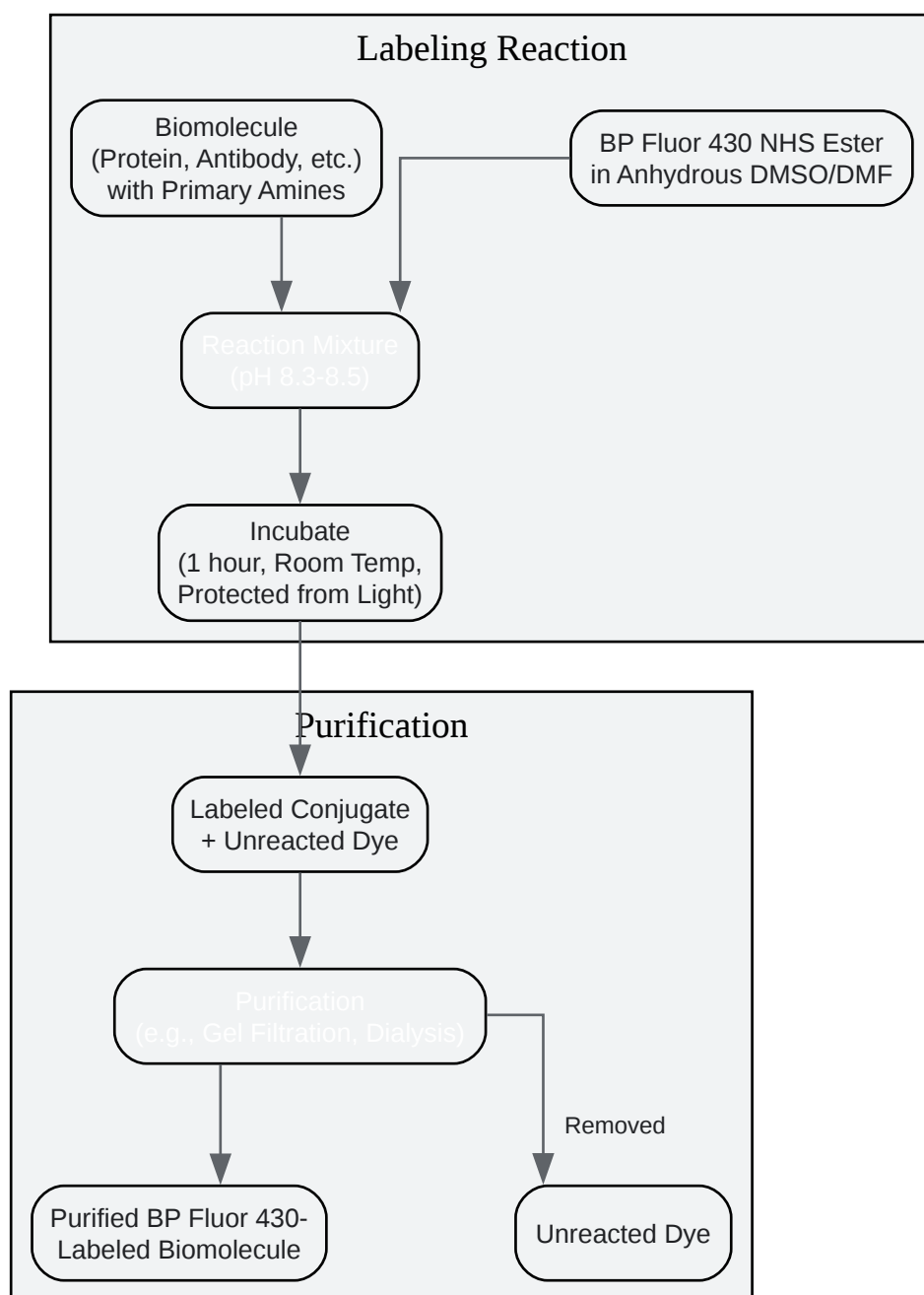
Physicochemical and Spectral Data

A summary of the key quantitative data for **BP Fluor 430 NHS ester** is presented below for easy reference and comparison.

Property	Value	Reference(s)
Chemical Formula	C ₂₆ H ₂₇ F ₃ N ₂ O ₉ S	[2][4]
Molecular Weight	600.6 g/mol	[2]
CAS Number	467233-93-8	[2][4]
Excitation Maximum (λ _{ex})	430 nm	[2][5]
Emission Maximum (λ _{em})	539 nm	[2][5]
Molar Extinction Coefficient (ε)	15,000 cm ⁻¹ M ⁻¹	[2][5]
Solubility	Water, DMSO, DMF	[2][5]
Storage Conditions	-20°C, protect from light	[2]

Reaction Mechanism and Experimental Workflow

The fundamental principle behind the use of **BP Fluor 430 NHS ester** is the nucleophilic substitution reaction between the NHS ester and a primary amine on the target biomolecule. This reaction results in the formation of a stable covalent amide bond, permanently attaching the fluorophore to the molecule of interest.



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Figure 1: General experimental workflow for labeling biomolecules with **BP Fluor 430 NHS ester**.

Detailed Experimental Protocols

Protein and Antibody Labeling

This protocol provides a general guideline for labeling proteins and antibodies with **BP Fluor 430 NHS ester**. Optimization may be required for specific biomolecules.

Materials:

- **BP Fluor 430 NHS ester**
- Protein or antibody to be labeled
- Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein or antibody in the amine-free buffer at a concentration of 2-10 mg/mL.
 - If the protein solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange into the labeling buffer using dialysis or a desalting column.
- Prepare the Dye Stock Solution:
 - Allow the vial of **BP Fluor 430 NHS ester** to equilibrate to room temperature before opening.
 - Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF immediately before use.[\[6\]](#)
- Perform the Labeling Reaction:
 - Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring. A molar excess of 8:1 to 15:1 (dye:protein) is a common starting point for

IgG antibodies.

- Incubate the reaction mixture for 1 hour at room temperature, protected from light.[\[6\]](#)
- Purify the Conjugate:
 - Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.
 - Apply the reaction mixture to the column to separate the labeled protein from the unreacted dye.
 - Collect the fractions containing the fluorescently labeled protein.
- Determine the Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and 430 nm (for BP Fluor 430).
 - The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.

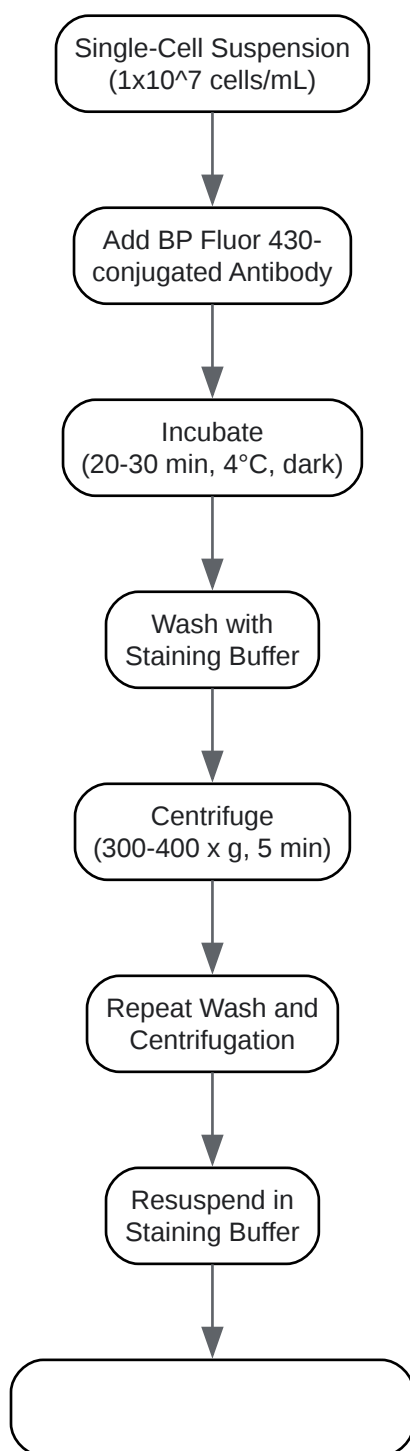
Application in Flow Cytometry

BP Fluor 430-conjugated antibodies are well-suited for multicolor flow cytometry, as the dye is excitable by the violet laser (405 nm).[\[2\]](#)[\[3\]](#)

Protocol for Cell Surface Staining:

- Cell Preparation: Prepare a single-cell suspension at a concentration of 1×10^7 cells/mL in a suitable flow cytometry staining buffer (e.g., PBS with 2% FBS).[\[7\]](#)
- Staining:
 - Add the BP Fluor 430-conjugated antibody to the cell suspension. The optimal concentration should be determined by titration.
 - Incubate for 20-30 minutes at 4°C, protected from light.[\[8\]](#)
- Washing:

- Wash the cells twice with 2-3 mL of cold staining buffer by centrifugation at 300-400 x g for 5 minutes.[\[8\]](#)
- Data Acquisition:
 - Resuspend the final cell pellet in 300-500 μ L of staining buffer.[\[8\]](#)
 - Analyze the samples on a flow cytometer equipped with a 405 nm laser, collecting the emission in the appropriate channel (typically around 530/30 nm).[\[9\]](#)



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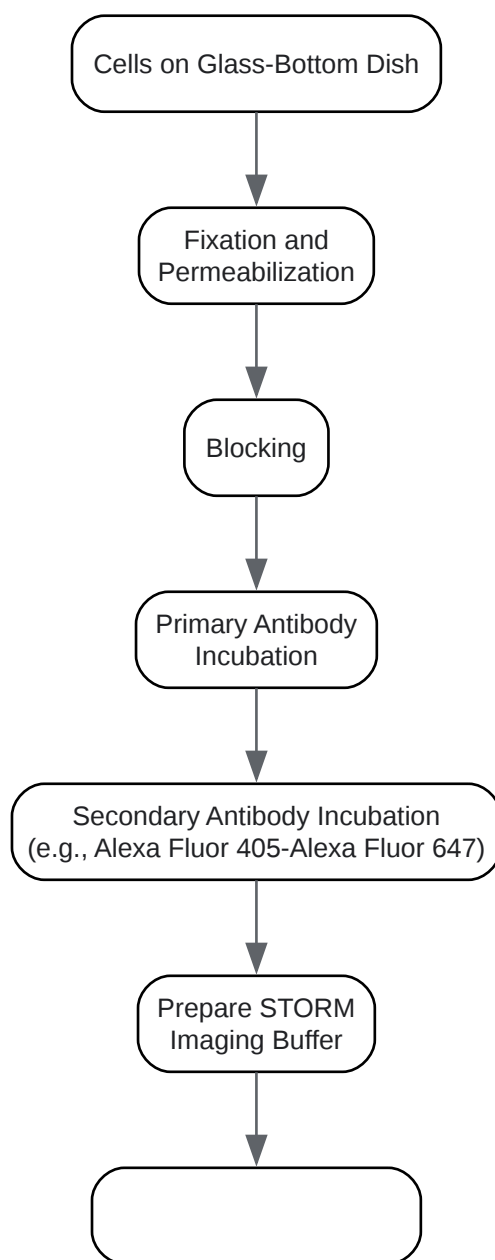
Figure 2: Experimental workflow for cell surface staining using a BP Fluor 430-conjugated antibody.

Application in Super-Resolution Microscopy (STORM)

BP Fluor 430 can be used in Stochastic Optical Reconstruction Microscopy (STORM), often in combination with a reporter dye.^{[2][4]} Its excitation at 405 nm makes it suitable as an activator dye to control the photoswitching of a reporter fluorophore.^{[1][10]}

Protocol for Immunofluorescence for STORM:

- Sample Preparation:
 - Grow cells on #1.5 glass-bottom dishes.
 - Fix cells with 3% PFA and 0.1% glutaraldehyde for 10 minutes.^[1]
 - Reduce with 0.1% NaBH₄ for 7 minutes.^[1]
 - Permeabilize with 0.2% Triton X-100 for 15 minutes.^[1]
- Staining:
 - Block with a suitable blocking buffer for at least 90 minutes.^[1]
 - Incubate with the primary antibody, followed by incubation with a secondary antibody conjugated with an activator-reporter dye pair (e.g., Alexa Fluor 405 as an activator and Alexa Fluor 647 as a reporter).^{[1][10]}
- Imaging:
 - Prepare a STORM imaging buffer containing an oxygen scavenging system (e.g., GLOX and MEA).^{[10][11]}
 - Image the sample on a STORM-capable microscope, using the 405 nm laser to activate the fluorophores and a second laser (e.g., 647 nm) to excite the reporter dye.



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Figure 3: Experimental workflow for preparing a sample for STORM imaging.

Conclusion

BP Fluor 430 NHS ester is a robust and versatile fluorescent probe for labeling biomolecules. Its favorable spectral properties and amine-reactivity make it a valuable tool for a range of applications, from routine protein labeling to advanced imaging techniques like flow cytometry and super-resolution microscopy. The detailed protocols and workflows provided in this guide

serve as a starting point for researchers to effectively utilize this fluorophore in their experimental designs.

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